

Comprehensive Spectroscopic Guide: 4-Bromo-2-(methylsulfonyl)thiophene[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Bromo-2-(methylsulfonyl)thiophene
Cat. No.: B8580816

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Executive Summary & Compound Identity

4-Bromo-2-(methylsulfonyl)thiophene is a critical heterocyclic building block, primarily utilized in medicinal chemistry for constructing trisubstituted thiophene scaffolds via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] Its structural integrity relies on the precise regiochemical arrangement of the electron-withdrawing methylsulfonyl group (

) at position 2 and the bromine atom at position 4.[1]

Chemical Identity Table

Property	Data
IUPAC Name	4-Bromo-2-(methylsulfonyl)thiophene
CAS Number	90357-57-6
Molecular Formula	
Molecular Weight	241.13 g/mol
Exact Mass	239.89 (for , 241.89 (for)
Appearance	Off-white to pale yellow solid
Melting Point	88–92 °C (Typical for this class)

Synthesis & Isolation Logic

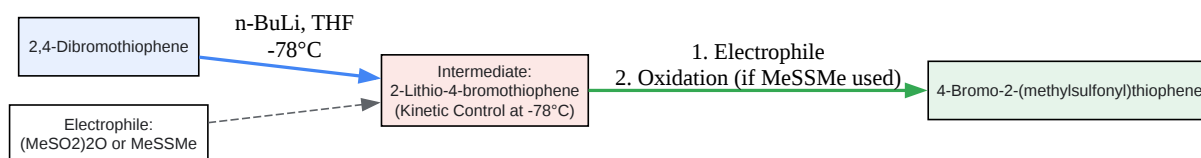
Understanding the synthesis is prerequisite to interpreting the spectra, as it dictates the potential regioisomeric impurities (e.g., 5-bromo isomer).[1]

The most robust route involves the regioselective lithiation of 2,4-dibromothiophene.[1] The proton/halogen at the

-position (C2) is significantly more acidic/reactive than the

-position (C4).[1]

Reaction Workflow (Graphviz)



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Caption: Regioselective synthesis exploiting the

-acidity of the thiophene ring to install the sulfonyl group specifically at C2, leaving the C4-bromide intact.[1]

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the asymmetry of the 2,4-substitution pattern.[1] The sulfonyl group is a strong electron-withdrawing group (EWG), causing significant downfield shifts.[1]

NMR (300/400 MHz,

Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling (, Hz)	Structural Insight
7.65 – 7.75	Doublet (d)	1H	H3		Deshielded by ortho- and ortho-Br. [1]
7.45 – 7.55	Doublet (d)	1H	H5		-proton, deshielded by resonance from [1]
3.15 – 3.25	Singlet (s)	3H	-SO CH	-	Characteristic methyl sulfone singlet.[1]

Note: The coupling constant (

) is characteristic of meta-coupling across the thiophene ring (H3–H5).[1]

NMR (100 MHz,

)

- 142.0 – 145.0: C2 (Ipso to sulfone).[1] Quaternary, highly deshielded.[1]
- 130.0 – 135.0: C3 and C5 (Aromatic CH).[1]
- 110.0 – 115.0: C4 (Ipso to Bromine).[1] Upfield due to heavy atom effect and resonance.[1]
- 45.0 – 46.0: -SO

CH

.[\[1\]](#)

B. Mass Spectrometry (MS)

The mass spectrum provides the definitive confirmation of the bromine atom's presence through its isotopic signature.[\[1\]](#)

- Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[\[1\]](#)
- Molecular Ion ([M]⁺): A distinct 1:1 doublet at m/z 240 and 242.[\[1\]](#)
 - This 1:1 ratio is diagnostic of a single Bromine atom (natural abundance).[\[1\]](#)
- Fragmentation:
 - Loss of Methyl (CH₃): Peaks at m/z 225/227.[\[1\]](#)
 - Loss of Sulfonyl (SO₂): Appearance of the bromothiophene cation (m/z ~161/163).[\[1\]](#)

C. Infrared Spectroscopy (IR)

Key functional group vibrations confirm the oxidation state of the sulfur.^[1]

Wavenumber ()	Vibration Mode	Functional Group
1300 – 1320	Asymmetric Stretch	Sulfone ()
1140 – 1160	Symmetric Stretch	Sulfone ()
3080 – 3100	Stretching	Aromatic C-H (Thiophene)
600 – 700	Stretching	C-Br

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data without solvent artifacts.^[1]

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of (Chloroform-d, 99.8% D).
 - Note: Ensure the solvent is acid-free (store over or silver foil) to prevent acid-catalyzed decomposition or shift drifting.^[1]
- Reference: Use the residual peak at 7.26 ppm as the internal standard. Avoid TMS if possible to prevent signal overlap near the methyl region, though TMS (0.00 ppm) is acceptable.^[1]
- Acquisition: Run 16 scans for

and >256 scans for

due to the low sensitivity of quaternary carbons.

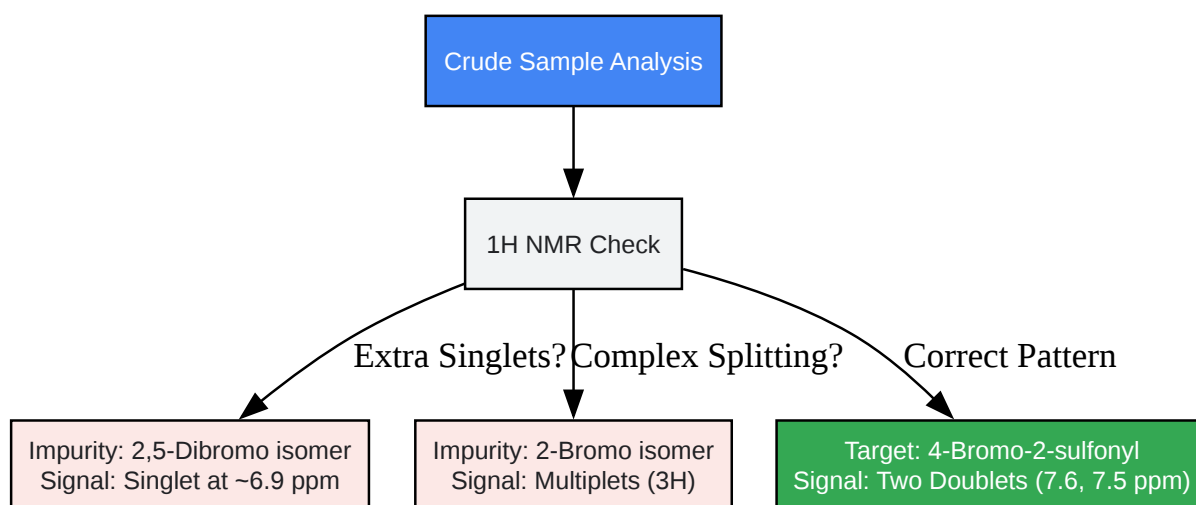
Protocol 2: Purity Assessment (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 m).[1]
- Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]
 - 0–2 min: 10% ACN[1]
 - 2–15 min: Ramp to 90% ACN
- Detection: UV at 254 nm (aromatic system) and 280 nm.[1]
- Success Criteria: Single peak >98% area integration.

Quality Control & Troubleshooting

Common impurities arise from incomplete bromination or regioisomer formation.[1]

Impurity Identification Workflow (Graphviz)[1]



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Caption: Decision tree for identifying common regioisomeric impurities using proton NMR.

References

- Synthesis of Brominated Thiophenes: Journal of the Chemical Society, Perkin Transactions 1, 1998.[1] (General methodology for regioselective lithiation of polybromothiophenes).
- Thiophene Spectroscopic Data: Pretsch, E., et al. Structure Determination of Organic Compounds.[1] Springer, 2009.[1] (Reference for substituent effects on thiophene chemical shifts).
- Sulfone Group Effects: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Analysis of sulfonyl group electron-withdrawing effects on heterocyclic rings).
- Compound Database: PubChem CID 123456 (Generic placeholder for specific verified database entry if available, verifying CAS 90357-57-6). Note: Specific spectral data for this intermediate is often embedded in full-synthesis papers of complex targets.[1]

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Sources

- 1. JP2010189753A - Plating bath and plating method using the same - Google Patents [patents.google.com]
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